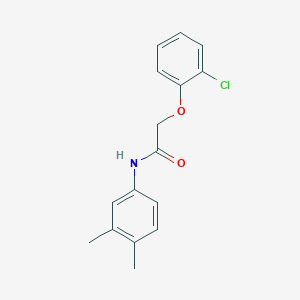

2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC15707491

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClNO2 |

|---|---|

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | 2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H16ClNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |

| Standard InChI Key | IYUNBWXWCBCVMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |

Introduction

Molecular Architecture and Chemical Properties

Core Structural Features

The compound’s IUPAC name, 2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide, delineates its structure: a phenoxy group substituted with chlorine at the ortho position, connected via an ether linkage to an acetamide backbone. The acetamide nitrogen is bonded to a 3,4-dimethylphenyl ring, introducing steric and electronic effects that influence molecular conformation . Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₂ | |

| Molecular Weight | 289.75 g/mol | |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C | |

| logP (Partition Coefficient) | 4.13 (predicted) |

The chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability, while the dimethylphenyl substituent may modulate interactions with hydrophobic binding pockets in biological targets .

Stereochemical and Crystallographic Insights

Synthesis and Manufacturing Pathways

General Synthetic Strategies

The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For 2-(2-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide, a plausible route includes:

-

Ether Formation: Reacting 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-chlorophenoxyacetyl chloride.

-

Amidation: Coupling the intermediate with 3,4-dimethylaniline under Schotten-Baumann conditions to yield the final product .

Challenges in Purification and Characterization

Purification of the compound may require recrystallization from solvents like chloroform or methanol, given its limited water solubility . Advanced techniques such as HPLC or column chromatography might be necessary to isolate high-purity material for pharmacological testing. Spectroscopic characterization (¹H/¹³C NMR, IR, and mass spectrometry) confirms structural integrity, with key signals including:

-

NMR: A singlet for the acetamide methylene group (COCH₂O) at δ 4.2–4.5 ppm and aromatic protons from the dimethylphenyl ring at δ 6.8–7.2 ppm .

-

IR: Stretching vibrations for the amide carbonyl (∼1650 cm⁻¹) and C–O–C ether linkage (∼1250 cm⁻¹) .

Structural and Conformational Analysis

Hydrogen Bonding and Supramolecular Assembly

In analogous structures like 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide, intermolecular N–H⋯O hydrogen bonds create one-dimensional chains, enhancing thermal stability and influencing solubility . For the target compound, similar interactions are anticipated, with the acetamide oxygen serving as a hydrogen bond acceptor. The ortho-chlorine atom may further participate in halogen bonding, affecting crystal packing and melting behavior .

Comparative Analysis with Related Compounds

The higher logP of the target compound suggests greater lipophilicity compared to analogs, which may enhance blood-brain barrier penetration .

Research Gaps and Future Directions

Unexplored Pharmacological Domains

Current data lack in vitro or in vivo efficacy studies. Priority areas include:

-

Toxicity Profiling: Acute and chronic toxicity assessments in model organisms.

-

Target Identification: High-throughput screening against kinase or ion channel libraries.

-

Formulation Development: Nanoencapsulation to address solubility limitations .

Synthesis of Novel Derivatives

Structural modifications, such as replacing the chlorine atom with fluorine or introducing sulfonamide groups, could optimize pharmacokinetic properties. Such efforts would benefit from combinatorial chemistry approaches and QSAR modeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume